Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate
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Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate is a complex organic compound that features a cyclobutane ring substituted with a formyl group, a methyl ester, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis due to its unique structure and reactivity, particularly in the context of peptide synthesis and other applications where protecting groups are essential.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of tert-butoxycarbonyl-protected amino acids (boc-aails) . These compounds are often used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
Boc-aails, from which this compound is derived, are used as starting materials in dipeptide synthesis . This suggests that the compound may interact with its targets through amide bond formation, a common reaction in peptide synthesis.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its logP values suggest moderate lipophilicity , which may influence its distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature can affect its stability. Additionally, its solubility in various solvents may influence its action and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate typically involves multiple steps, starting from commercially available precursors
Cyclobutane Formation: The cyclobutane ring can be synthesized through or other ring-closing methods.
Formyl Group Introduction: The formyl group is often introduced via formylation reactions, using reagents such as formic acid or formyl chloride.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. This step is crucial to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The Boc-protected amino group can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol.
Substitution: Boc2O and triethylamine for Boc protection; trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate has several applications in scientific research:
Biology: Utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable intermediates.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in having a Boc-protected amino group and a methyl ester, but differs in the presence of a hydroxy and phenyl group.
tert-Butyl carbamates: General class of compounds with Boc-protected amino groups, used widely in organic synthesis.
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)-3-formylcyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of constrained peptides and other molecules where rigidity is desired .
Properties
IUPAC Name |
methyl 3-formyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-12(9(15)17-4)5-8(6-12)7-14/h7-8H,5-6H2,1-4H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSVHXUXXUPHPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C=O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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